N-Acetyl-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
“N-Acetyl-N-(2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.2163 .
Synthesis Analysis
The synthesis of “N-Acetyl-N-(2,6-dimethylphenyl)acetamide” involves the reaction of 2,6-dimethyl aniline with acetic anhydride in glacial acetic acid . The compound can also be synthesized as a new analog of paracetamol with dimethyl substitutions in the phenyl moiety .Molecular Structure Analysis
The IUPAC Standard InChI for “N-Acetyl-N-(2,6-dimethylphenyl)acetamide” is InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12) .Chemical Reactions Analysis
“N-Acetyl-N-(2,6-dimethylphenyl)acetamide” can undergo iodination by electrophilic substitution reaction of chloroacetanilide, in the presence of ferroiodide and copper chloride as a catalyst, to form 4-iodine-2,6-dimethylacetanilide .Physical And Chemical Properties Analysis
“N-Acetyl-N-(2,6-dimethylphenyl)acetamide” has a molecular weight of 163.22 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Anti-Inflammatory Activity : The compound exhibits nonsteroidal anti-inflammatory properties. Scientists explore its potential as an anti-inflammatory drug or as a lead compound for developing novel anti-inflammatory agents .
- Enantiomeric Determination : N-Acetyl-N-(2,6-dimethylphenyl)acetamide is used in enantiomeric separations. For instance, it has been employed in the simultaneous determination of the enantiomers of tocainide in blood plasma using gas-liquid chromatography with electron-capture detection .
Pharmaceutical Research and Drug Development
Chiral Separation and Enantiomer Analysis
Chemical Interactions and Spectroscopy
Mechanism of Action
Target of Action
N-Acetyl-N-(2,6-dimethylphenyl)acetamide, also known as 2’,6’-Acetoxylidide , is a nonsteroidal anti-inflammatory drug (NSAID) . The primary targets of NSAIDs are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
The compound works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s important to note that the compound is a weak inhibitor of COX in the presence of high concentrations of peroxides that are found in inflammatory lesions .
Biochemical Pathways
By inhibiting the COX enzymes, N-Acetyl-N-(2,6-dimethylphenyl)acetamide disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.
Pharmacokinetics
Like other nsaids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The inhibition of prostaglandin synthesis by N-Acetyl-N-(2,6-dimethylphenyl)acetamide leads to a decrease in inflammation, pain, and fever . This makes it an effective analgesic and antipyretic. In fact, new analogs of this compound have been synthesized and shown to exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone .
Action Environment
The action, efficacy, and stability of N-Acetyl-N-(2,6-dimethylphenyl)acetamide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug Additionally, factors such as diet, age, and health status of the individual can also influence the drug’s action and efficacy
Safety and Hazards
properties
IUPAC Name |
N-acetyl-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)12(8)13(10(3)14)11(4)15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTQQPCXEQDEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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